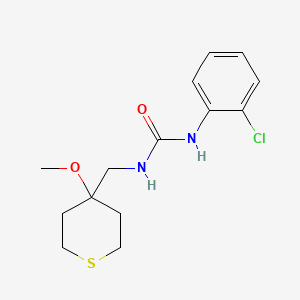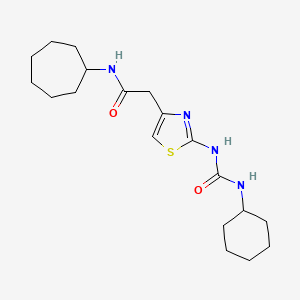
2-(2,4-Dichlorophenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorophenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C22H18Cl2N4O2 and its molecular weight is 441.31. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-Dichlorophenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Dichlorophenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activities
A significant application of compounds related to 2-(2,4-Dichlorophenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is in the field of antimicrobial research. Studies have shown that derivatives of this compound exhibit antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel triazole derivatives with good to moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Similarly, Deshmukh et al. (2017) reported the synthesis of thiadiazoles, triazoles, and oxadiazoles containing the piperazine nucleus, with some compounds showing moderate activity towards Bacillus Subtilis and Escherichia Coli (Deshmukh, Karale, Akolkar, & Randhavane, 2017).
Biological Activity in Pharmaceutical Research
Compounds structurally related to 2-(2,4-Dichlorophenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile are also utilized in pharmaceutical research, particularly for their biological activity. Mhaske et al. (2014) synthesized derivatives showing moderate to good antimicrobial activity, indicating potential pharmaceutical applications (Mhaske, Shelke, Raundal, & Jadhav, 2014). Furthermore, Kumar et al. (2017) designed and synthesized derivatives with antidepressant and antianxiety activity, highlighting the therapeutic potential of these compounds (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).
Synthesis and Characterization
The synthesis and characterization of compounds similar to 2-(2,4-Dichlorophenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a crucial area of research, providing foundational knowledge for further applications. For instance, Şahin et al. (2012) synthesized and characterized a related compound, contributing to a deeper understanding of its structural and chemical properties (Şahin, Özkan, Köksal, & Işık, 2012).
Anti-inflammatory Activities
Research has also been conducted on the anti-inflammatory properties of compounds related to 2-(2,4-Dichlorophenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile. Koksal et al. (2013) synthesized a series of derivatives that demonstrated significant anti-inflammatory activity in carrageenan footpad edema tests, suggesting potential for therapeutic use in treating inflammation-related disorders (Koksal, Yarim, Erdal, & Bozkurt, 2013).
Propriétés
IUPAC Name |
2-(2,4-dichlorophenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N4O2/c1-14-4-2-3-5-16(14)21(29)27-8-10-28(11-9-27)22-19(13-25)26-20(30-22)17-7-6-15(23)12-18(17)24/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCCXRPFXNRSHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=C(C=C(C=C4)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-mesitylacetamide](/img/structure/B3009675.png)
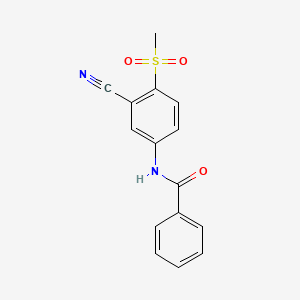
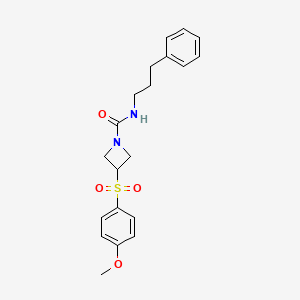

![3,4-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B3009681.png)
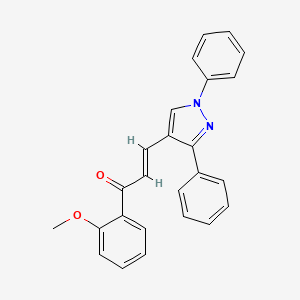

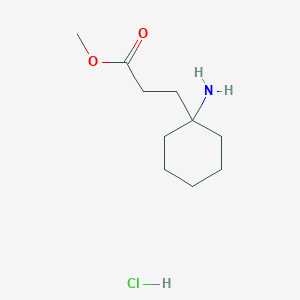

![3-methyl-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazolane-2,4-dione](/img/structure/B3009688.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2,4-difluorobenzyl)azetidine-3-carboxamide](/img/structure/B3009689.png)
